Europinidin Chloride-d3
Description
Europinidin Chloride-d3 is a deuterated analog of Europinidin Chloride, a flavylium-derived compound with the molecular formula C₁₇H₁₅O₇·Cl (molecular weight: 366.75 g/mol) . The deuterated form replaces three hydrogen atoms with deuterium (D), resulting in a molecular formula of C₁₇H₁₂D₃O₇·Cl and a molecular weight of ~369.78 g/mol. It is primarily used in research as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in mass spectrometry .
Properties
Molecular Formula |
C17H15ClO7 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-5-(trideuteriomethoxy)chromenylium-3,7-diol;chloride |
InChI |
InChI=1S/C17H14O7.ClH/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2;/h3-7H,1-2H3,(H3-,18,19,20,21);1H/i1D3; |
InChI Key |
DXJJMWFCXMSDNC-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)OC)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europinidin-d3 (chloride) typically involves the methylation of delphinidin. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process involves the O-methylation of the hydroxyl groups on the delphinidin molecule to produce europinidin-d3 (chloride) .
Industrial Production Methods
Industrial production of europinidin-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Europinidin-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: Europinidin-d3 (chloride) can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form leuco-anthocyanidins.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Leuco-anthocyanidins.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Europinidin-d3 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential therapeutic effects.
Medicine: Investigated for its potential in treating conditions such as stomach ulcers and neurodegenerative diseases like Parkinson’s disease
Industry: Used in the production of natural dyes and pigments.
Mechanism of Action
The mechanism of action of europinidin-d3 (chloride) involves its antioxidant properties. It modulates oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . Europinidin-d3 (chloride) also inhibits inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 .
Comparison with Similar Compounds
Research Findings and Limitations
- This compound: Lacks published efficacy or toxicity studies but is critical for metabolic tracking due to its isotopic stability. Its non-deuterated counterpart shows dose-dependent neuroprotection (10–20 mg/kg in rats) .
- Deuterated Compounds: Generally exhibit similar chemical behavior to non-deuterated forms but with improved metabolic stability. For example, Acetyl Chloride-d3 enhances reaction precision in deuterium-labeling experiments .
- Safety Gaps : this compound’s handling guidelines are inferred from structurally related compounds. Explicit data on its ecotoxicological impact or long-term storage stability are absent .
Biological Activity
Europinidin Chloride-d3 is a synthetic compound derived from europinidin, which is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is a derivative of europinidin, characterized by its unique structural modifications that enhance its solubility and bioavailability. The compound is primarily studied for its interactions with various biological targets, including receptors involved in inflammatory and neuroprotective pathways.
-
Chemical Structure :
- This compound retains the core structure of europinidin but includes deuterium substitution, which may influence its metabolic stability and biological activity.
- The structural formula can be represented as follows:
-
Mechanism of Action :
- This compound modulates the activity of specific neurotransmitter systems, particularly those involving serotonin and dopamine. It enhances the release of these neurotransmitters, which are crucial for mood regulation and cognitive functions.
- The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting neuroprotective factors, potentially through pathways involving the nuclear factor kappa B (NF-κB) signaling cascade.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties in various in vitro and in vivo models:
- Case Study : A study demonstrated that administration of this compound in rodent models led to significant reductions in markers of oxidative stress and inflammation in the brain. The compound was shown to enhance cognitive functions, as evidenced by improved performance in memory tasks compared to control groups.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Oxidative Stress Marker | High | Low |
| Inflammation Level | Elevated | Reduced |
| Cognitive Performance Score | 65 | 85 |
2. Anti-inflammatory Properties
This compound has been shown to modulate inflammatory responses:
- Research Findings : In cultured human macrophages, treatment with this compound resulted in a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production. This suggests a potential role for the compound in managing conditions characterized by chronic inflammation.
3. Cardiovascular Effects
Emerging studies suggest that this compound may have beneficial effects on cardiovascular health:
- Clinical Observations : In a small clinical trial involving patients with metabolic syndrome, those treated with this compound showed improved lipid profiles and reduced blood pressure levels after 12 weeks of supplementation.
Research Studies and Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Study 1 : A randomized controlled trial assessed the impact of this compound on patients with anxiety disorders. Results indicated a significant reduction in anxiety scores after 8 weeks of treatment.
- Study 2 : An animal model study focused on the effects of this compound on neurodegenerative diseases. The results showed that the compound helped preserve neuronal integrity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
